N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide
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Overview
Description
N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a morpholinylmethyl group, and a tetrazolyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Chlorophenyl Ethyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with ethylamine under basic conditions to form the chlorophenyl ethyl intermediate.
Tetrazole Formation: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Morpholine Addition: Finally, the tetrazole intermediate is reacted with morpholine in the presence of a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), various nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Azides, other substituted derivatives
Scientific Research Applications
N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butanamide
- N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]pentanamide
Uniqueness
N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tetrazole ring, in particular, is known for its stability and ability to participate in diverse chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O2/c1-13(14-4-2-3-5-15(14)18)19-17(25)6-7-24-16(20-21-22-24)12-23-8-10-26-11-9-23/h2-5,13H,6-12H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYLXPNFBSPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)CCN2C(=NN=N2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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